2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine
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Overview
Description
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dinitrobenzene Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro groups in the dinitrobenzene sulfonyl moiety can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The dinitrobenzene sulfonyl group could be involved in redox reactions, while the thiazolidine ring might interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the dinitrobenzene sulfonyl group.
3-(4-Methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the nitro groups.
Uniqueness
The presence of both the methoxyphenyl and dinitrobenzene sulfonyl groups in 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine makes it unique. These groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
477489-65-9 |
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Molecular Formula |
C17H17N3O7S2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methyl-3,5-dinitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H17N3O7S2/c1-11-15(19(21)22)9-14(10-16(11)20(23)24)29(25,26)18-7-8-28-17(18)12-3-5-13(27-2)6-4-12/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI Key |
HYXAFRLRESQOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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